molecular formula C7H10N2O B8779500 6-Propylpyridazin-3(2H)-one CAS No. 93269-64-8

6-Propylpyridazin-3(2H)-one

Cat. No. B8779500
Key on ui cas rn: 93269-64-8
M. Wt: 138.17 g/mol
InChI Key: WGYQCWCCWDHOBW-UHFFFAOYSA-N
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Patent
US04595521

Procedure details

46.0 g of phosphorus oxychloride were heated to 60° C. in a sulphonation flask under nitrogen and treated within 1 hour with 27.6 g of 6-propyl-3(2H)-pyridazinone (prepared according to Example 3) in small portions. The mixture was subsequently heated slowly to 100° C. and stirred at this temperature until the reaction was complete according to thin-layer chromatography (about 2 hours). After cooling to room temperature, the dark brown solution was poured into 1 l of water and neutralized with solid sodium hydroxide and sodium hydrogen carbonate. The aqueous phase was subsequently extracted once with 500 ml of tert.butyl methyl ether and then twice with 250 ml of tert.butyl methyl ether each time. The organic phases were washed with 500 ml of water and the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting dark brown oil in a high vacuum gave in the main run 22.9 g (73.1%) of 3-chloro-6-propylpyridazine as a colourless liquid; b.p. 72°-74° C./0.4 Torr.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:9]1[CH:10]=[CH:11][C:12](=O)[NH:13][N:14]=1)[CH2:7][CH3:8].[OH-].[Na+].C(=O)([O-])O.[Na+]>O>[Cl:3][C:12]1[N:13]=[N:14][C:9]([CH2:6][CH2:7][CH3:8])=[CH:10][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
C(CC)C=1C=CC(NN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was complete according to thin-layer chromatography (about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was subsequently extracted once with 500 ml of tert.butyl methyl ether
WASH
Type
WASH
Details
The organic phases were washed with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
freed from solvent on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting dark brown oil in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 73.1%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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